Gleditsioside F
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-3,4-bis[[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy]-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H148O42/c1-16-89(11,117)26-18-20-40(3)76(114)130-72-56(100)42(5)125-84(75(72)131-77(115)41(4)21-19-27-90(12,118)17-2)124-39-51-61(105)63(107)74(135-81-68(112)64(108)70(43(6)126-81)132-80-69(113)71(49(98)37-121-80)133-78-65(109)57(101)46(95)34-119-78)85(128-51)136-86(116)94-31-30-87(7,8)32-45(94)44-22-23-53-91(13)28-25-55(88(9,10)52(91)24-29-92(53,14)93(44,15)33-54(94)99)129-82-67(111)62(106)60(104)50(127-82)38-123-83-73(59(103)48(97)36-122-83)134-79-66(110)58(102)47(96)35-120-79/h16-17,20-22,42-43,45-75,78-85,95-113,117-118H,1-2,18-19,23-39H2,3-15H3/b40-20+,41-21+/t42-,43-,45-,46+,47+,48-,49+,50+,51+,52?,53?,54+,55-,56-,57-,58-,59-,60+,61+,62-,63-,64-,65+,66+,67+,68+,69+,70-,71-,72+,73+,74+,75+,78-,79-,80-,81-,82-,83-,84+,85-,89?,90?,91-,92+,93+,94+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNABJPYMDPVLN-NOHWMEENSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)O)O)OC(=O)C(=CCCC(C)(C=C)O)C)OC(=O)C(=CCCC(C)(C=C)O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)(C)C)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)OC(=O)/C(=C/CCC(C)(C=C)O)/C)OC(=O)/C(=C/CCC(C)(C=C)O)/C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H148O42 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1950.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies for Gleditsioside F
Botanical Sources and Distribution of Gleditsioside F
Gleditsia sinensis as a Primary Source for this compound Research
The primary and most extensively studied botanical source of this compound is Gleditsia sinensis Lam., a tree species widely distributed in China and other parts of the world. mdpi.com This plant has a long history of use in traditional Chinese medicine. mdpi.comresearchgate.net this compound is a principal bioactive constituent found in this plant, particularly concentrated in the pods, also referred to as fruits. mdpi.commdpi.com While triterpene saponins (B1172615) are present in all parts of G. sinensis, the highest concentrations are found in the pods, making them the main material for research and extraction. mdpi.com The significant economic and medicinal value of gleditsiosides has been widely recognized. mdpi.com Research has shown that the levels of gleditsiosides in the pods of G. sinensis increase as the pods develop from June to November. mdpi.com
Other Gleditsia Species Containing Related Saponins
While Gleditsia sinensis is the most prominent source of this compound, other species within the Gleditsia genus are known to contain a variety of structurally related triterpenoid (B12794562) saponins. phcogj.comnih.gov Phytochemical investigations have revealed the presence of these compounds in species such as Gleditsia japonica, Gleditsia triacanthos, and Gleditsia caspica. researchgate.netphcogj.comnih.gov For instance, Gleditsia saponin (B1150181) C' has been isolated from both G. sinensis and G. japonica, while caspicaoside F was first identified in G. caspica fruits. phcogj.com The presence of a diverse array of saponins across different Gleditsia species underscores the chemotaxonomic significance of this class of compounds within the genus. researchgate.netphcogj.com
Table 1: Related Saponins in Various Gleditsia Species
| Saponin | Species |
| Gleditsia saponin C' | Gleditsia sinensis, Gleditsia japonica |
| Gleditsioside J | Gleditsia sinensis |
| Gleditsia saponin G' | Gleditsia japonica |
| Caspicaoside F | Gleditsia caspica |
Advanced Techniques for the Extraction and Purification of this compound
The isolation of this compound from its natural sources requires a multi-step process involving extraction and purification. The complexity of the plant matrix and the presence of structurally similar saponins necessitate the use of advanced and optimized techniques.
Optimization of Solvent-Based Extraction Protocols for this compound
The initial step in isolating this compound is typically solvent extraction from the dried and powdered plant material, most commonly the pods of Gleditsia sinensis. vulcanchem.com Methanol and ethanol (B145695) are frequently used solvents for macerating the plant material to solubilize the saponins. vulcanchem.comjst.go.jp Studies have focused on optimizing extraction conditions to maximize the yield of these compounds. For example, one study on Gleditsia peel found that the highest crude saponin recovery was achieved using 40% ethanol at 85°C over a two-day extraction period. researchgate.net The choice of solvent and extraction parameters such as temperature and time are critical for efficient extraction. researchgate.netnih.gov
Chromatographic Strategies for this compound Isolation and Enrichment
Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and enrichment of this compound. vulcanchem.comfrontiersin.org A common strategy involves subjecting the crude extract to column chromatography. vulcanchem.com Silica gel and reverse-phase columns are frequently employed for the initial fractionation of the extract. vulcanchem.com
Preparative high-performance liquid chromatography (prep-HPLC) is a powerful and widely used technique for the final purification of this compound from the enriched fractions. vulcanchem.comnih.gov This method offers high resolution, allowing for the separation of this compound from other closely related saponins. nih.govmdpi.com The development of integrated chromatographic strategies, combining medium-pressure liquid chromatography (MPLC) for pretreatment with prep-HPLC for final purification, has been shown to be an effective approach for isolating natural products from complex mixtures. mdpi.com
Emerging Technologies in Natural Product Isolation Applied to this compound Research
The field of natural product isolation is continually evolving, with new technologies offering improved efficiency and resolution. nih.govscirp.org While specific applications of some of the newest technologies to this compound are not yet widely documented, techniques such as ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are increasingly used for the rapid profiling and dereplication of natural product extracts. nih.gov This allows for the quick identification of known compounds like this compound in a complex mixture, guiding the isolation process. nih.gov
Furthermore, advanced hyphenated techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) provide online structural information, which can be invaluable in the characterization of novel saponins alongside known ones like this compound. nih.gov As these technologies become more accessible, they are expected to play a more significant role in the efficient isolation and characterization of this compound and other related natural products. frontiersin.org
Biosynthesis and Metabolic Research of Gleditsioside F
Elucidation of the Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Pathway Relevant to Gleditsioside F
The biosynthesis of this compound is a multi-stage process that begins with the formation of a triterpene backbone, which is then modified through cyclization and glycosylation. mdpi.com
The journey to synthesize this compound begins with the creation of two five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comfrontiersin.org These essential building blocks are produced through two distinct pathways located in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.comfrontiersin.org
In the MVA pathway, acetyl-CoA is converted to IPP through a series of enzymatic steps. frontiersin.org The MEP pathway, on the other hand, starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce both IPP and DMAPP. frontiersin.org While most plants, including Gleditsia sinensis, utilize both the cytosolic MVA and the plastidic MEP pathways to generate these precursors, the ginsenosides (B1230088) in Panax ginseng are reported to be synthesized mainly via the MVA pathway. mdpi.comfrontiersin.org These two pathways demonstrate a degree of crosstalk, supplying the necessary precursors for the formation of terpenoids. frontiersin.org
The combination of IPP and DMAPP leads to the formation of geranyl diphosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). mdpi.com Two molecules of FPP are then condensed to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene (B107256), the direct precursor for the triterpenoid skeleton. mdpi.comresearchgate.net
The cyclization of the linear 2,3-oxidosqualene molecule is a critical branch point in triterpenoid biosynthesis, catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netpreprints.org These enzymes are responsible for creating the diverse array of triterpene skeletons found in nature. preprints.orgnih.gov
In the biosynthesis of this compound, specific OSCs catalyze the conversion of 2,3-oxidosqualene into various pentacyclic triterpenoid saponin skeletons. mdpi.com For instance, in Gleditsia sinensis, several differentially expressed OSCs, including LUP1, LUP2, and LUP4, have been identified. mdpi.com These enzymes are associated with the production of oleanolate- and lupane-type pentacyclic triterpenes, which serve as the foundational structures for this compound and related saponins (B1172615). mdpi.com The action of these cyclases is a key determinant in the structural outcome of the final saponin. rsc.org
Following the formation of the triterpenoid aglycone (the non-sugar part), the final step in the biosynthesis of this compound is glycosylation. This process involves the sequential attachment of sugar moieties to the triterpenoid backbone, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). mdpi.com
Glycosylation is a highly complex post-translational modification that does not rely on a template. thermofisher.com Instead, it is a highly ordered, stepwise process where the activity of individual enzymes is dependent on the preceding modifications. thermofisher.comnih.gov In the context of this compound, specific UGTs are responsible for transferring sugar units, such as glucose, galactose, and N-acetylglucosamine, from activated sugar nucleotides to the aglycone. thermofisher.comresearchgate.net The number, type, and linkage of these sugar chains contribute to the vast structural diversity of saponins. rapidnovor.com Transcriptomic analyses of G. sinensis have identified numerous UGTs that are differentially expressed during pod development, suggesting their crucial role in the final stages of this compound synthesis. mdpi.com
Genetic and Transcriptomic Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the genetic and transcriptomic levels, ensuring its synthesis is coordinated with the developmental stages of the plant.
Several key genes and enzymes involved in the this compound biosynthetic pathway have been identified through transcriptomic studies of Gleditsia sinensis. mdpi.com These are crucial for the production of the final compound.
Some of the pivotal enzymes and their corresponding genes are detailed in the table below:
| Enzyme/Gene | Abbreviation | Function in this compound Biosynthesis | Source(s) |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGCR | A key regulatory enzyme in the MVA pathway, contributing to the supply of IPP. | mdpi.com |
| Lupeol synthase 4 | LUP4 | An oxidosqualene cyclase involved in the formation of the pentacyclic triterpene skeleton. | mdpi.com |
| Cytochrome P450 93E1 | CYP93E1 | A P450 monooxygenase likely involved in the modification of the triterpene backbone. | mdpi.com |
| UDP-glucosyltransferases | UGTs | A family of enzymes that catalyze the final glycosylation steps, attaching sugar moieties to the aglycone. | mdpi.comresearchgate.net |
Overexpression experiments have confirmed the roles of HMGCR, LUP4, and CYP93E1, as their enhanced expression led to a significant increase in Gleditsioside biosynthesis. mdpi.com
In G. sinensis, several families of transcription factors, including bHLH, MYB, and WRKY, are known to play essential roles in regulating triterpenoid biosynthesis. mdpi.com For example, a bHLH-type transcription factor has been shown to positively regulate triterpene saponin biosynthesis in Panax notoginseng. mdpi.com Furthermore, transcription factors such as EIN3, AGBH, ARF, and MADS are also implicated in regulating plant fruit growth and development, which in turn affects saponin synthesis. mdpi.com
The expression of these regulatory proteins is influenced by plant hormones like auxin, gibberellin, and cytokinin, creating a complex regulatory network that fine-tunes the production of this compound throughout the plant's life cycle. nih.gov The interplay between these transcription factors and hormonal signaling pathways ultimately determines the timing, location, and amount of this compound accumulation. nih.govnih.gov
MicroRNA (miRNA) Involvement in Gleditsioside Biosynthesis
The regulation of biosynthetic pathways for secondary metabolites in plants is a complex process involving various regulatory factors, including non-coding RNAs such as microRNAs (miRNAs). Research into the molecular regulation of this compound, a triterpenoid saponin found in Gleditsia sinensis, has identified several miRNAs that play a crucial role in its synthesis. These small RNA molecules typically regulate gene expression post-transcriptionally by targeting specific messenger RNAs (mRNAs) for degradation or translational repression.
Studies have focused on identifying miRNAs in the pods of G. sinensis at different developmental stages, correlating their expression levels with the accumulation of saponins. nih.gov This research has successfully identified conserved and novel miRNAs that are differentially expressed during pod development, suggesting their involvement in regulating the gleditsioside biosynthetic pathway. nih.govresearchgate.net
Key findings have highlighted that the targets of certain differentially expressed miRNAs are directly involved in terpenoid biosynthesis. For instance, the targets of miR838-3p and miR2093-5p were found to be involved in the derived branches of monoterpenes and gleditsioside, as well as in brassinosteroid biosynthesis. nih.govresearchgate.netmdpi.com This indicates a regulatory role for these miRNAs in the broader terpenoid metabolic network from which this compound originates. The gleditsioside synthesis pathway is extensive, sharing precursor molecules like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) with at least ten other metabolic pathways, including those for sterols and brassinolides. researchgate.netnih.govmdpi.com
Further investigation has predicted that several miRNAs, including miR2093-5p, miR4414b, miR5037a, miR829-3p.1, and miR838-3p, play indispensable roles in regulating the biosynthesis of triterpenoid saponins. researchgate.net The identification of these miRNAs and their target genes, which often encode key enzymes in the pathway, provides a foundation for understanding the intricate regulatory network governing the production of this compound. nih.govmdpi.com
The table below summarizes some of the key miRNAs identified as being involved in the regulation of terpenoid and gleditsioside biosynthesis in Gleditsia sinensis.
| miRNA | Involvement in Biosynthesis | Reference |
| miR838-3p | Targets are involved in the derived branches of monoterpenes and gleditsioside, and in brassinosteroid biosynthesis. Plays a role in regulating triterpenoid saponin biosynthesis. | researchgate.netmdpi.com |
| miR2093-5p | Targets are involved in the derived branches of monoterpenes and gleditsioside, and in brassinosteroid biosynthesis. Plays a role in regulating triterpenoid saponin biosynthesis. | researchgate.netmdpi.com |
| miR829-3p.1 | Plays an indispensable role in the regulation of triterpenoid saponin and monoterpenoid biosynthesis. | researchgate.net |
| miR4414b | Targets are involved in the main pathway of cytokinin synthesis and terpenoid backbone biosynthesis, thus playing a role in regulating triterpenoid saponin production. | researchgate.net |
| miR5037a | Targets are involved in the main pathway of cytokinin synthesis and terpenoid backbone biosynthesis, thus playing a role in regulating triterpenoid saponin production. | researchgate.net |
Metabolic Fate and Biotransformation Studies of this compound in Preclinical Models
Direct research on the metabolic fate and biotransformation of this compound in preclinical models is not extensively documented in publicly available literature. However, based on studies of other structurally related oleanane-type triterpenoid saponins, a probable metabolic pathway for this compound can be inferred. The metabolism of saponins in vivo is a critical area of study, as biotransformation can significantly alter their biological activity and bioavailability. mdpi.comsemanticscholar.org
In preclinical animal models, such as rats, the metabolism of triterpenoid saponins is largely mediated by intestinal flora and, to a lesser extent, by enzymes in the liver and other tissues. mdpi.commdpi.com The primary biotransformation process for saponins is the stepwise hydrolysis of the sugar chains attached to the aglycone (sapogenin) core. mdpi.com This process, known as deglycosylation, is a major metabolic pathway for saponins in the gastrointestinal tract. mdpi.com The removal of sugar moieties can significantly impact the compound's absorption and pharmacological activity, with some metabolites, such as the aglycone or partially deglycosylated saponins, exhibiting enhanced bioactivity compared to the parent compound. researchgate.netmdpi.com
Following oral administration in preclinical models, large saponin molecules like this compound are likely to undergo partial or complete hydrolysis by gut microbiota before absorption. The resulting metabolites—secondary saponins (with fewer sugar units) and the aglycone—may then be absorbed into the systemic circulation. mdpi.comresearchgate.net Once absorbed, these metabolites can undergo Phase I and Phase II metabolic reactions. Phase I reactions for triterpenoids can include oxidation, while Phase II reactions would involve conjugation to enhance water solubility and facilitate excretion. mdpi.comnih.gov
For instance, studies on ginsenosides, which are also triterpenoid saponins, in rats have shown that oxidation and deglycosylation are the major metabolic processes. nih.gov Similarly, research on other pentacyclic triterpenoids has identified deglycosylation and oxidation as key in vivo reactions. mdpi.com Therefore, it is highly probable that this compound follows a similar metabolic path in preclinical models.
The table below outlines the potential biotransformation reactions that this compound may undergo, based on data from analogous triterpenoid saponins.
| Biotransformation Reaction | Description | Potential Metabolites Formed | Reference |
| Deglycosylation (Hydrolysis) | Stepwise removal of sugar units from the glycoside chains attached to the triterpenoid core. This is a primary metabolic step, often mediated by gut microbiota. | Secondary saponins (partially hydrolyzed), Aglycone (sapogenin) | mdpi.commdpi.comresearchgate.net |
| Oxidation | Phase I metabolic reaction that can occur on the aglycone structure after absorption, typically catalyzed by cytochrome P450 enzymes in the liver. | Oxidized aglycones or oxidized secondary saponins | mdpi.comnih.gov |
| Conjugation | Phase II metabolic reaction where metabolites are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to increase polarity for excretion. | Glucuronide or sulfate (B86663) conjugates of metabolites | nih.gov |
Synthetic Chemistry and Structural Modification of Gleditsioside F
Total Synthesis Approaches to Gleditsioside F and its Analogues
The total synthesis of a molecule as complex as this compound has not yet been reported in scientific literature. The challenge lies in its multifaceted structure, which includes a rigid pentacyclic triterpene skeleton and two distinct, complex oligosaccharide chains. A successful total synthesis would require precise control over stereochemistry at numerous chiral centers on the aglycone and the stereoselective formation of multiple glycosidic bonds.
Synthesizing bisdesmosidic saponins (B1172615) is a formidable task in carbohydrate chemistry. nih.govcambridge.orgiomcworld.com Key hurdles include:
Stereoselective Glycosylation: Attaching the sugar units to the correct positions (C-3 and C-28) of the echinocystic acid core with the correct anomeric configuration (α or β) is a major challenge. frontiersin.orgmdpi.com
Orthogonal Protection Strategies: The numerous hydroxyl groups on both the aglycone and the various sugar moieties must be selectively protected and deprotected throughout the synthesis to ensure that reactions occur only at the desired locations.
Assembly of Oligosaccharides: The two sugar chains themselves must be synthesized and then coupled to the aglycone, a process that is often low-yielding and requires highly specialized techniques. researchgate.net
Strategies employed in the total synthesis of other complex saponins, such as those with oleanolic acid cores, often involve a convergent approach where the aglycone and the oligosaccharide chains are synthesized separately before being joined. acs.orgacs.org Techniques like microfluidic glycosylation have been explored to improve yields and reduce byproducts in saponin (B1150181) synthesis. researchgate.net A future total synthesis of this compound would likely leverage such advanced methodologies, potentially including chemoenzymatic steps where enzymes are used to perform highly selective transformations that are difficult to achieve with traditional chemical methods. nih.gov
Semi-Synthesis Strategies for this compound Derivatives
Semi-synthesis, which uses a readily available natural product as a starting scaffold for chemical modifications, offers a more practical route to producing derivatives of this compound. iyte.edu.tr This approach bypasses the complexities of constructing the core structure from scratch and allows researchers to focus on targeted modifications to probe and enhance biological activity.
Starting with this compound isolated from natural sources like Gleditsia sinensis, chemists can employ a variety of reactions to create novel analogues. iyte.edu.tr Common strategies applicable to saponins include:
Acylation and Alkylation: The hydroxyl groups on the sugar chains and the aglycone can be converted to esters or ethers to alter the molecule's polarity and pharmacokinetic properties.
Amide Formation: The carboxylic acid group at C-28 of the echinocystic acid aglycone is a key handle for modification. It can be converted to an amide, which is often more stable in biological systems than the native ester linkage of the C-28 sugar chain. nih.govresearchgate.net This strategy has been successfully used to create more stable and potent immunostimulatory saponin adjuvants from other natural saponins. nih.gov
These semi-synthetic approaches are crucial for generating compound libraries for structure-activity relationship studies and for developing second-generation analogues with improved therapeutic potential. iyte.edu.triyte.edu.tr
Structure-Activity Relationship (SAR) Studies via this compound Modifications
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effects. For saponins like this compound, SAR studies reveal that both the aglycone core and the attached sugar chains are critical determinants of bioactivity. cambridge.orgnih.gov Even minor structural alterations can lead to significant changes in function. nih.gov
Impact of Glycosidic Chain Alterations on Biological Activities
The two oligosaccharide chains of this compound are not merely for water solubility; they play an active role in molecular interactions. The number, type, sequence, and linkage of the sugar units can profoundly influence bioactivity. nih.govcambridge.org
General principles from saponin research suggest the following relationships:
Monodesmosidic vs. Bisdesmosidic: Bisdesmosidic saponins (with two sugar chains) like this compound often exhibit different, and sometimes less potent, activities such as hemolytic activity compared to their monodesmosidic counterparts (which have only one sugar chain, typically at C-3). cambridge.orgiomcworld.comcambridge.org The removal of the C-28 sugar chain from this compound would likely alter its interaction with cell membranes and target proteins.
Chain Length and Composition: The length and branching of the sugar chains affect the molecule's amphiphilicity (the balance of water-loving and fat-loving properties), which is crucial for activities that involve membrane interaction. cambridge.orgmdpi.com Adding or removing sugar residues would systematically alter this balance.
Specific Sugar Moieties: The presence of specific sugars, such as rhamnose or xylose, can be essential for binding to specific biological targets. Replacing these with other sugars like glucose or galactose would be a key modification in SAR studies.
Modifications of the Aglycone Moiety and Their Mechanistic Implications
The echinocystic acid aglycone provides the rigid three-dimensional framework for this compound. Modifications to this core structure can directly impact how the molecule fits into a biological target, such as an enzyme's active site or a receptor's binding pocket.
Key modification sites on the echinocystic acid core include:
C-16 Hydroxyl Group: This functional group is a distinguishing feature of echinocystic acid. Studies on similar saponins have shown that the C-16 hydroxyl group can be critical for conformation and adjuvant activity. rsc.org Its removal or esterification would be expected to cause a significant change in the biological profile.
C-28 Carboxylic Acid: This site is the attachment point for one of the glycosidic chains. As mentioned in semi-synthesis, converting this to an amide or another functional group would not only change the chemistry but also remove an entire sugar chain, leading to a dramatic shift in activity. mdpi.com
SAR studies on synthetic saponins have demonstrated that replacing the native aglycone with a similar one, such as substituting quillaic acid with echinocystic acid, can lead to superior activity, highlighting the subtle but critical role of the aglycone's structure. rsc.org
| Structural Moiety of this compound | Potential Modification | Predicted Impact on Activity (Based on General Saponin SAR) | Rationale/Principle |
| Glycosidic Chains | Removal of C-28 sugar chain (conversion to monodesmosidic) | Likely increase in membrane-disrupting activities (e.g., hemolysis) but potential loss of other specific activities. | Bidesmosidic saponins often have lower hemolytic activity than monodesmosidic ones. cambridge.orgcambridge.org |
| Glycosidic Chains | Alteration of sugar types (e.g., replacing rhamnose with glucose) | Could increase or decrease specific receptor/enzyme interactions. | The specific structure of sugar residues is often critical for molecular recognition. nih.gov |
| Aglycone (Echinocystic Acid) | Removal or esterification of the C-16 hydroxyl group | Significant change in conformation and biological activity (e.g., adjuvant potential). | The C-16 hydroxyl has been shown to be important for the conformation and activity of related saponins. rsc.org |
| Aglycone (Echinocystic Acid) | Conversion of C-28 carboxylic acid to an amide | Increased chemical stability and altered pharmacokinetics; creates a monodesmosidic analogue. | Amide bonds are generally more resistant to hydrolysis in vivo than ester bonds. nih.govresearchgate.net |
Chemical Derivatization for Enhanced Research Utility of this compound
Beyond creating analogues to improve bioactivity, chemical derivatization can be employed to create tool compounds that facilitate research into this compound's mechanism of action. These modifications are not intended to create better drugs but to make the molecule easier to study. acs.org
Key derivatization strategies include:
Derivatization for Analysis: Saponins are notoriously difficult to analyze with certain techniques like gas chromatography (GC) due to their low volatility, and they often lack strong UV-absorbing groups for high-performance liquid chromatography (HPLC). mdpi.comscielo.brresearchgate.net Chemical derivatization, such as silylation with reagents like BSTFA, converts hydroxyl and carboxylic acid groups into more volatile trimethylsilyl (B98337) (TMS) ethers and esters, making the molecule suitable for GC-MS analysis. nih.govresearchgate.netresearchgate.net This is essential for quantification and metabolic studies.
Affinity Probes for Target Identification: To identify which proteins this compound interacts with inside a cell, a "tag" or "handle" can be attached. nomuraresearchgroup.comfrontiersin.org The carboxylic acid group is an ideal site to attach a biotin (B1667282) molecule or a biorthogonal handle like an alkyne or azide. nih.gov The biotinylated derivative can be used to "fish" for its binding partners in cell lysates (affinity purification). An alkyne-tagged derivative can be used in "click chemistry" reactions to attach a fluorescent dye for imaging or biotin for enrichment. acs.org
Improving Physicochemical Properties: For in vitro assays, derivatization can be used to improve the solubility or stability of this compound under specific experimental conditions.
These chemical tools are indispensable for moving beyond observing a biological effect to understanding the precise molecular interactions that cause it. researchgate.net
Mechanistic Investigations of Gleditsioside F in Preclinical Research Models
Cellular and Molecular Mechanisms of Gleditsioside F Action
This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from Gleditsia sinensis, has been the subject of preclinical research to elucidate its mechanisms of action at the cellular and molecular level.
While direct studies on this compound's modulation of specific signaling pathways are limited, research on related compounds from Gleditsia sinensis provides insights into potential mechanisms.
Although direct evidence for this compound is not available, a related compound, Gleditsioside B, has been shown to inhibit the ERK and PI3K/AKT signaling pathways. nih.gov This inhibition was associated with the abrogation of endothelial cell migration. nih.gov The PI3K/AKT and MAPK/ERK pathways are critical regulators of cell proliferation, survival, and differentiation. mdpi.com These pathways can be activated by various stimuli and are often interconnected, sometimes acting as reciprocal inhibitors. mdpi.comnih.gov
The NF-κB pathway is a key regulator of inflammatory and immune responses. mdpi.com While direct modulation of the NF-κB pathway by this compound has not been explicitly detailed, other saponins (B1172615) from Gleditsia species have been suggested to exert anti-inflammatory effects by potentially modulating NF-κB signaling. vulcanchem.com The NF-κB pathway can be activated by various signals, leading to the transcription of genes involved in inflammation and cell survival. mdpi.comelifesciences.org
This compound has been identified as an antagonist of the dopamine (B1211576) D1 receptor. nih.gov In a cell-based assay using Chinese hamster ovary (CHO) cells expressing the human dopamine D1 receptor, this compound demonstrated effective antagonist activity. nih.gov It was shown to inhibit the binding of a known ligand to the D1 receptor and also to block the dopamine-mediated increase in cyclic AMP (cAMP) concentration. nih.gov The dopamine D1 receptor is a G protein-coupled receptor that plays significant roles in various physiological processes. wikipedia.org
Table 1: Receptor-Ligand Interaction of this compound
| Receptor | Interaction Type | Effect | Model System |
|---|---|---|---|
| Dopamine D1 Receptor | Antagonism | Inhibition of ligand binding and dopamine-mediated cAMP increase | CHO cells expressing human dopamine D1 receptor |
The regulation of gene expression is a fundamental process by which cells control the synthesis of proteins and functional RNAs. wikipedia.orgnih.govbyjus.com This process can be modulated at various stages, including transcription and translation. wikipedia.orgpressbooks.pub While specific studies detailing the comprehensive effects of this compound on global gene expression and protein synthesis are not extensively documented, research on the biosynthesis of gleditsiosides in Gleditsia sinensis has identified key genes and transcription factors involved in their production. mdpi.com For instance, genes such as HMGCR and LUP4 have been implicated in gleditsioside biosynthesis. mdpi.com This suggests that the cellular machinery for gene and protein synthesis is inherently linked to the production of this compound itself. The broader impact of this compound on the expression of other cellular genes and subsequent protein synthesis remains an area for further investigation.
Preclinical studies have indicated that saponins from Gleditsia sinensis, including potentially this compound, can influence several key cellular processes.
Apoptosis: Saponins derived from Gleditsia sinensis have been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govbjmu.edu.cn For example, studies have shown that these saponins can induce early apoptosis in HL-60 cells. bjmu.edu.cn The fruit hull of Gleditsia sinensis has been observed to enhance the pro-apoptotic effect of cisplatin (B142131) in a lung cancer cell line. nih.gov
Cell Migration: Cell migration is a complex process essential for various physiological and pathological events. wikipedia.orgfrontiersin.org While direct studies on this compound are scarce, a related compound, Gleditsioside B, has been found to inhibit the migration of human umbilical vein endothelial cells (HUVECs). nih.gov This inhibition was linked to the downregulation of MMP-2 and FAK activation. nih.gov
Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for processes like tumor growth. mdpi.com Ethanol (B145695) extracts from Gleditsia sinensis thorns have demonstrated anti-angiogenic potential both in vitro and in vivo. d-nb.info These extracts were shown to suppress the migration and tube formation of HUVECs and reduce the expression of proangiogenic proteins. d-nb.info Although not specific to this compound, these findings suggest that compounds from this plant may interfere with the angiogenic process.
Table 2: Cellular Processes Affected by Gleditsia Saponins
| Cellular Process | Observed Effect | Model System | Key Findings |
|---|---|---|---|
| Apoptosis | Induction | HL-60, Lung cancer cell lines | Induces early apoptosis; enhances pro-apoptotic effect of cisplatin. nih.govbjmu.edu.cn |
| Cell Migration | Inhibition (by Gleditsioside B) | Human Umbilical Vein Endothelial Cells (HUVECs) | Abrogates bFGF-induced migration. nih.gov |
| Angiogenesis | Inhibition (by ethanol extract) | HUVECs, Nude mice | Suppresses cell migration, tube formation, and new vessel formation. d-nb.info |
Modulation of Cell Signaling Pathways by this compound
Investigations of this compound in Various Preclinical Disease Models
This compound, a triterpenoid saponin, has been the subject of various preclinical studies to elucidate its potential therapeutic mechanisms. Research has primarily focused on its anti-inflammatory, antineoplastic, and other biological activities, employing a range of in vitro and in vivo models.
This compound, along with other compounds isolated from Gleditsia species, has demonstrated notable anti-inflammatory effects. The underlying mechanisms are reported to involve the modulation of key inflammatory mediators. researchgate.net Studies on extracts from Gleditsia sinensis, which contains this compound, have shown a significant reduction in the expression of cyclooxygenase-2 (COX-2). researchgate.net COX-2 is an enzyme responsible for the production of prostaglandins, which are key contributors to inflammation and pain. ekb.eg
In addition to COX-2, the anti-inflammatory actions of compounds from Gleditsia are linked to the downregulation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.netresearchgate.net These cytokines are pivotal in orchestrating the inflammatory response. brieflands.commdpi.com TNF-α and IL-1β can stimulate the production of other inflammatory mediators, and their inhibition is a key target for anti-inflammatory therapies. brieflands.comnih.gov The modulation of these molecules suggests that this compound may interfere with inflammatory signaling pathways, such as the NF-κB pathway, which is a critical regulator of COX-2, TNF-α, and IL-1β expression. researchgate.netbrieflands.com
Table 1: Investigated Anti-Inflammatory Targets of this compound and Related Compounds
| Target Molecule | Observed Effect | Implication in Inflammation |
| COX-2 | Decreased expression researchgate.net | Reduction in prostaglandin (B15479496) synthesis ekb.eg |
| TNF-α | Decreased expression researchgate.netresearchgate.net | Attenuation of the pro-inflammatory cascade brieflands.com |
| IL-1β | Decreased expression researchgate.netresearchgate.net | Dampening of the inflammatory response mdpi.com |
This compound has been investigated for its potential anticancer properties, with research pointing towards several mechanisms of action. researchgate.netnih.gov
Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. nih.gov Specifically, MMP-2 and MMP-9 are strongly associated with cancer progression. nih.govbjbms.org Research on extracts containing this compound has indicated an inhibitory effect on the activity of MMP-2 and MMP-9. dntb.gov.uanih.gov
The activity of MMPs is regulated by their endogenous inhibitors, known as tissue inhibitors of metalloproteinases (TIMPs). nih.gov An imbalance between MMPs and TIMPs can promote cancer cell invasion. nih.govaaem.pl Studies have shown that in some cancers, there is an overexpression of MMP-2 and MMP-9 and a downregulation of TIMP-1. nih.gov While direct evidence for this compound modulating TIMP-1 is limited, the inhibition of MMPs suggests a potential role in restoring the balance between these enzymes and their inhibitors, thereby impeding cancer progression.
Table 2: Effects of this compound and Related Compounds on MMPs and TIMPs
| Molecule | Role in Cancer | Observed Effect of Gleditsia Compounds |
| MMP-2 | Extracellular matrix degradation, invasion nih.gov | Inhibition of activity dntb.gov.uanih.gov |
| MMP-9 | Extracellular matrix degradation, invasion nih.govbjbms.org | Inhibition of activity dntb.gov.uanih.gov |
| TIMP-1 | Inhibition of MMPs nih.gov | Modulation suggested by MMP inhibition |
The ability of cancer cells to adhere to the extracellular matrix and migrate is fundamental to metastasis. nih.govembopress.org Cell adhesion molecules play a critical role in this process. embopress.orgnih.gov Studies have reported that compounds from Gleditsia species, including this compound, can affect the adhesion and migration of cancer cells. researchgate.net This suggests an interference with the signaling pathways that govern these cellular processes, potentially by modulating the function of adhesion molecules. embopress.org The disruption of cell adhesion and migration can hinder the ability of tumor cells to invade surrounding tissues and form secondary tumors. nih.gov
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. aging-us.commdpi.com Many cancer cells develop mechanisms to evade apoptosis, contributing to tumor growth. nih.govfrontiersin.org this compound and other saponins from Gleditsia have been shown to induce apoptosis in cancer cells. researchgate.netnih.govspandidos-publications.com
The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. aging-us.comnih.gov Research indicates that this compound may act through the intrinsic pathway. nih.gov This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. mdpi.comoregonstate.edu Studies have shown that related saponins can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, such as caspase-3 and caspase-9, ultimately leading to cell death. nih.govspandidos-publications.com
Table 3: Key Molecules in Apoptotic Pathways Modulated by this compound and Related Saponins
| Molecule | Role in Apoptosis | Observed Effect |
| Bcl-2 | Anti-apoptotic mdpi.comoregonstate.edu | Downregulation nih.gov |
| Bax | Pro-apoptotic aging-us.commdpi.com | Upregulation nih.gov |
| Caspase-9 | Initiator caspase nih.gov | Activation nih.gov |
| Caspase-3 | Executioner caspase nih.govspandidos-publications.com | Activation nih.govspandidos-publications.com |
| Cytochrome c | Activator of caspases mdpi.comspandidos-publications.com | Release from mitochondria spandidos-publications.com |
Beyond its anti-inflammatory and antineoplastic properties, this compound and related compounds from Gleditsia species have been investigated for other biological activities. researchgate.net
Antimicrobial Activity: Extracts from plants containing saponins like this compound have demonstrated antimicrobial properties against various pathogens. researchgate.netmjima.orgscielo.brnih.gov The exact mechanism is not fully elucidated but may involve the disruption of microbial cell membranes.
Antihyperlipidemic Activity: Some studies suggest that compounds from Gleditsia may have antihyperlipidemic effects, helping to lower levels of lipids in the blood. researchgate.netksumsc.comjumedicine.commdpi.combrieflands.com This could be beneficial in managing conditions like high cholesterol.
Antioxidant Activity: this compound is believed to possess antioxidant properties. researchgate.net Antioxidants help to neutralize harmful free radicals in the body, which can cause cellular damage and contribute to various diseases. scirp.orgrjpharmacognosy.ir This activity is often attributed to the chemical structure of saponins and other phenolic compounds present in the plant extracts. rjpharmacognosy.ir
Analytical Methodologies for Gleditsioside F Quantification and Characterization in Research
Chromatographic Techniques for Gleditsioside F Analysis
Chromatography is the cornerstone of phytochemical analysis, enabling the separation of this compound from the complex matrix of other compounds present in Gleditsia extracts. The choice of technique depends on the analytical goal, whether it is for qualitative profiling, quantitative determination, or preparative isolation.
High-Performance Liquid Chromatography (HPLC) for this compound Profiling
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of triterpenoid (B12794562) saponins (B1172615) like this compound. It is frequently employed for creating chemical fingerprints of Gleditsia extracts and for the simultaneous quantification of multiple saponins. researchgate.netnih.gov
A typical HPLC method for analyzing this compound and related saponins involves a reversed-phase column, such as an ODS-2 Hypersil (C18), and a binary gradient mobile phase. nih.gov This mobile phase often consists of an aqueous component (like water with 0.1% acetic acid) and an organic modifier (typically acetonitrile (B52724) with 0.1% acetic acid). nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as saponins exhibit absorbance at lower wavelengths (around 210 nm). Method validation is crucial and typically assesses linearity, sensitivity (limit of detection and quantification), precision, stability, and accuracy through recovery studies. nih.gov For instance, a validated HPLC method for Gleditsia saponins demonstrated good linearity (R² > 0.998) and low limits of detection (LOD) and quantification (LOQ), in the ranges of 0.24–0.39 µg and 1.0–1.2 µg, respectively. nih.gov
| Parameter | Typical Conditions for Gleditsia Saponin (B1150181) Analysis |
|---|---|
| Column | ODS-2 Hypersil (C18), 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% acetic acid B: Acetonitrile with 0.1% acetic acid |
| Elution | Binary Gradient |
| Detection | UV (approx. 210 nm) |
| LOD | 0.24–0.39 µg |
| LOQ | 1.0–1.2 µg |
| Recovery | 99.68–102.17% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Advanced this compound Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This provides a higher level of specificity and sensitivity, making it invaluable for the identification and structural characterization of this compound, especially in complex mixtures. nih.govnih.gov
In LC-MS analysis, after the saponins are separated on the LC column, they are introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is well-suited for polarizing and vaporizing large molecules like saponins. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing crucial information on the molecular weight of the compound. Further structural details can be obtained using tandem mass spectrometry (MS/MS). In this process, a specific ion (the precursor ion) corresponding to this compound is selected and fragmented, and the resulting product ions are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint, often revealing the sequence of sugar units and how they are attached to the aglycone core. nih.gov
Gas Chromatography (GC) Applications in this compound Research
Gas Chromatography (GC) is generally not suitable for the direct analysis of intact triterpenoid saponins like this compound. This is due to the large molecular weight, high polarity, and low volatility of these glycosidic compounds, which prevent them from being vaporized without thermal decomposition in the GC inlet.
However, GC can be applied indirectly to analyze the aglycone (sapogenin) portion of this compound. This requires a chemical hydrolysis step to cleave the sugar chains from the triterpenoid core. The resulting, more volatile aglycone can then be derivatized to further increase its volatility and thermal stability, making it amenable to GC-MS analysis. This approach is useful for identifying the core triterpenoid structure but results in the loss of all information regarding the nature and arrangement of the sugar moieties.
Spectroscopic Methods for this compound Structural Elucidation in Research Contexts
Once this compound has been isolated and purified, typically through a combination of chromatographic techniques, various spectroscopic methods are employed to determine its precise chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of novel or known natural products, including complex saponins. alljournal.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the molecular puzzle.
¹H-NMR (Proton NMR): Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
¹³C-NMR (Carbon NMR): Reveals the number of carbon atoms in the molecule and provides information about their chemical environment (e.g., C=O, C=C, C-O). ceitec.cz Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in
2D-NMR Experiments: These are essential for establishing the complete structure.
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, helping to map out spin systems within the sugar units and the aglycone. umich.edu
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to. umich.edu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly crucial for connecting the different fragments of the molecule, such as linking the sugar units to each other and attaching the entire sugar chain to the aglycone core. umich.edu
Other spectroscopic methods like Infrared (IR) spectroscopy can identify the presence of functional groups (e.g., hydroxyl, carbonyl groups), while high-resolution mass spectrometry (HR-MS) provides the exact molecular formula. alljournal.net
| Spectroscopic Technique | Information Provided for this compound Structure |
|---|---|
| ¹H-NMR | Identifies proton environments, coupling patterns, and anomeric protons of sugars. |
| ¹³C-NMR & DEPT | Determines the total number of carbons and distinguishes between CH₃, CH₂, CH, and C types. |
| 2D-NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms, determines the sequence of sugar units, and identifies attachment points of sugars to the aglycone. |
| HR-MS | Provides the exact molecular weight and elemental composition (molecular formula). |
| IR Spectroscopy | Identifies key functional groups like hydroxyl (-OH) and ester/acid carbonyls (C=O). |
Advanced Hyphenated Techniques for Comprehensive this compound Characterization (e.g., HPLC-DAD, LC-NMR)
Combining different analytical techniques provides a more comprehensive characterization of this compound within its natural matrix.
HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection): This is an enhancement of standard HPLC-UV. Instead of monitoring at a single wavelength, the DAD detector records the entire UV-Vis spectrum for each point in the chromatogram. This is useful for assessing peak purity and can help to tentatively identify the class of a compound based on its UV spectral characteristics, distinguishing saponins from other co-eluting phytochemicals like flavonoids. nih.gov
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This powerful technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of NMR data on compounds as they elute from the chromatography column. This can be done in "on-flow" mode for abundant compounds or "stop-flow" mode, where the chromatographic flow is paused to acquire more detailed 1D and 2D NMR spectra of a specific peak of interest. LC-NMR is exceptionally useful for rapidly analyzing components of a complex mixture without the need for lengthy isolation and purification of each compound.
Quality Control and Standardization of Gleditsia Extracts for this compound Research
For reproducible research on this compound, it is imperative that the plant extracts used are standardized. Quality control ensures the identity, purity, and content of the desired phytochemicals. HPLC is the primary tool for this purpose. researchgate.netresearchgate.net
An HPLC fingerprint is a chromatographic profile that serves as a characteristic "signature" for the plant extract. By comparing the fingerprint of a new batch to that of a validated reference standard, one can ensure batch-to-batch consistency. Furthermore, by using a purified and quantified this compound standard, HPLC methods can be used to determine the exact concentration of this compound in different extracts. This quantitative analysis is essential for establishing the amount of active compound being used in biological assays and for ensuring that different batches of extract deliver a consistent amount of the target saponin. researchgate.netnih.gov Such validated analytical methods are fundamental for the quality control and standardization of Gleditsia products. researchgate.net
Pharmacokinetic and Pharmacodynamic Investigations of Gleditsioside F in Research Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
The investigation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical component of preclinical research, providing insights into its bioavailability, persistence, and clearance from the body. researchgate.net These studies typically involve both in vitro assays and in vivo animal models to predict how a substance will behave in humans. nih.gov The process tracks the compound from its entry into the systemic circulation (Absorption), its dissemination into various tissues (Distribution), its chemical modification by the body (Metabolism), and its eventual removal (Excretion). bioivt.com
Currently, specific ADME and pharmacokinetic data for Gleditsioside F from preclinical models are not available in the published scientific literature. Triterpenoid (B12794562) saponins (B1172615) as a class can exhibit complex pharmacokinetic profiles, often characterized by low oral bioavailability due to their high molecular weight and hydrophilicity, with biotransformation by gut microbiota playing a significant role in their metabolism and subsequent absorption. frontiersin.org However, without direct studies on this compound, its specific ADME characteristics remain uncharacterized.
Table 1: Preclinical ADME Profile of this compound This table reflects the absence of specific data in published literature.
| ADME Parameter | Finding in Preclinical Models | References |
| Absorption | Data not available in published literature | N/A |
| Distribution | Data not available in published literature | N/A |
| Metabolism | Data not available in published literature | N/A |
| Excretion | Data not available in published literature | N/A |
Pharmacodynamic Modeling of this compound Effects in in vitro and Animal Systems
Pharmacodynamic (PD) studies are essential for understanding the biochemical and physiological effects of a compound and its mechanism of action. medicilon.com These investigations can range from cell-based assays (in vitro) to complex whole-organism studies (in vivo animal models) to define a compound's therapeutic potential and the concentration at which it is effective. pharmaron.comnih.gov
In vitro Systems
Research into the pharmacodynamics of this compound has identified a specific molecular target in an in vitro setting. A study utilizing cell-based cAMP assays to screen medicinal plant extracts found that an extract of Gleditsia sinensis Lam. exhibited strong antagonist activity at the dopamine (B1211576) D1 receptor. nih.gov Through activity-guided fractionation, this compound was isolated and confirmed as the active compound responsible for this effect. nih.gov The study demonstrated that this compound effectively inhibits ligand binding to the D1 receptor and blocks the subsequent dopamine-mediated increase in cyclic AMP (cAMP) concentration in Chinese Hamster Ovary (CHO) cells. nih.gov This antagonist activity at a key neurotransmitter receptor suggests a potential area for therapeutic investigation.
Table 2: In Vitro Pharmacodynamic Profile of this compound
| Model System | Target | Observed Effect | Reference |
| CHO Cells | Dopamine D1 Receptor | Antagonist activity | nih.gov |
| CHO Cells | Dopamine D1 Receptor | Inhibition of ligand binding | nih.gov |
| CHO Cells | Dopamine D1 Receptor | Inhibition of dopamine-mediated cAMP increase | nih.gov |
Animal Systems
While in vitro studies have provided initial insights, specific pharmacodynamic modeling of this compound in animal systems has not been reported in the available scientific literature. Saponin-containing fractions from Gleditsia caspica have shown anti-inflammatory and analgesic activities in rodent models, but these findings are not specific to this compound. scholarsresearchlibrary.com Comprehensive in vivo studies are necessary to understand how the dopamine D1 receptor antagonism observed in vitro translates to physiological or behavioral effects in a whole organism and to explore other potential activities.
In Silico Profiling and Molecular Docking Studies for this compound
In silico methods, including molecular docking, are powerful computational tools used in the early stages of drug discovery to predict the interaction between a small molecule (ligand) and a protein target at the atomic level. frontiersin.org These techniques help to identify potential binding modes, estimate binding affinity, and elucidate the structural basis for a compound's activity, thereby guiding further experimental work. nih.gov
Despite the identification of the dopamine D1 receptor as a target for this compound, specific in silico profiling and molecular docking studies for this compound have not been published. Such studies would be valuable to visualize the interaction between this compound and the dopamine D1 receptor's binding site, potentially identifying the key amino acid residues involved and explaining the structural determinants of its antagonist activity. Furthermore, in silico ADME prediction models could provide initial estimates of its pharmacokinetic properties, helping to guide future preclinical testing. nih.gov
Table 3: In Silico and Molecular Docking Profile of this compound This table reflects the absence of specific data in published literature.
| Analysis Type | Target Protein | Finding | References |
| Molecular Docking | Not specified | Data not available in published literature | N/A |
| In Silico ADME Prediction | Not applicable | Data not available in published literature | N/A |
Future Directions and Research Gaps in Gleditsioside F Studies
Untapped Research Potential of Gleditsioside F and its Analogues
The known biological activity of this compound is currently centered on its role as a dopamine (B1211576) D1 receptor antagonist. researchgate.net However, this represents just a single facet of its potential. Saponins (B1172615) from the Gleditsia genus, as a class, exhibit a wide array of pharmacological effects, including cytotoxic, anti-inflammatory, and anti-allergic activities. researchgate.netresearchgate.netnih.gov This suggests that the research scope for this compound could be significantly broadened.
A major gap exists in the systematic evaluation of this compound across a diverse range of biological assays. Its potential effects on other receptor systems, enzymatic pathways, and cellular processes are yet to be determined. Furthermore, the study of its analogues—structurally related compounds—is crucial for establishing structure-activity relationships (SAR). thieme-connect.com By synthesizing or isolating analogues and comparing their activities, researchers can identify the specific structural features responsible for its biological effects. researchgate.netthieme-connect.com This knowledge is invaluable for the rational design of new, more potent, and selective molecules for therapeutic development. thieme-connect.com Future research should prioritize the screening of this compound and its analogues in assays related to cancer, inflammation, and neurodegenerative disorders, building on the known activities of related saponins.
| Gleditsia Saponin (B1150181) | Reported Biological Activity |
| This compound | Dopamine D1 receptor antagonist researchgate.netnih.gov |
| Gleditsioside E | Cytotoxic to leukemic cells; induces G2/M cell cycle arrest nih.govscispace.com |
| Gleditsia Saponins (General) | Induction of apoptosis in cancer cells; anti-allergic effects bjmu.edu.cnnih.gov |
| Echinocystic Acid (Aglycone) | Protective against acute myocardial ischemia nih.gov |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
Modern biological research is powered by "omics" technologies, which allow for the large-scale study of biological molecules. mdpi.comnih.gov The integration of genomics, proteomics, and metabolomics offers a powerful, systems-biology approach to comprehensively understand this compound, from its synthesis by the plant to its effects on a biological system. nih.govnih.gov
Genomics and Transcriptomics : These technologies focus on an organism's genes and their expression levels. isaaa.org For this compound, they can be used to identify the genes encoding the enzymes—such as oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases (UGTs)—that constitute its biosynthetic pathway in Gleditsia species. frontiersin.orgnih.govfrontiersin.org Understanding this pathway is the first step toward its biotechnological production.
Proteomics : This is the large-scale study of proteins. isaaa.org Proteomics can be employed to identify the direct molecular targets of this compound in human cells. mdpi.com By observing which protein levels or modification states change after treatment with the compound, researchers can uncover its mechanism of action beyond simple receptor binding. uninet.edu
Metabolomics : This field analyzes the complete set of small-molecule metabolites within a cell or organism. isaaa.org Metabolomics can reveal how this compound alters cellular metabolism, providing a functional readout of its downstream biological effects and helping to identify potential therapeutic applications or off-target effects. uninet.edu
Integrating these omics datasets can provide a holistic view of the molecular interactions of this compound, bridging the gap between its genetic origins and its ultimate phenotypic effects. nih.govvulcanchem.com
| Omics Technology | Application in this compound Research | Key Research Questions |
| Genomics | Study of the complete set of genes. isaaa.org | Which genes are responsible for the biosynthesis of the this compound backbone and its subsequent modifications in Gleditsia? nih.govresearchgate.net |
| Transcriptomics | Analysis of gene expression (RNA). isaaa.org | How is the expression of biosynthetic genes regulated in the plant? What cellular pathways are transcriptionally altered by this compound treatment? frontiersin.org |
| Proteomics | Study of the complete set of proteins. isaaa.org | What are the direct protein binding partners and molecular targets of this compound? How does it affect protein signaling cascades? mdpi.com |
| Metabolomics | Analysis of the complete set of metabolites. isaaa.org | How does this compound alter the metabolic profile of a cell? What metabolic pathways are impacted by its activity? uninet.edu |
Advancements in Synthetic Biology for this compound Production
The production of complex natural products like this compound is often limited by their low abundance in the source organism and the challenges of chemical synthesis. oup.comnih.gov Synthetic biology offers a promising solution by engineering microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to produce valuable compounds. nih.govresearchgate.net
The future of this compound production lies in reconstituting its biosynthetic pathway in a heterologous host. oup.com This multi-step process involves:
Gene Discovery : Using omics technologies (as described in 8.2) to identify all the necessary genes from Gleditsia sinensis for saponin biosynthesis. frontiersin.orgnih.gov
Pathway Reconstruction : Transferring these identified genes into a microbial chassis, like yeast, which already possesses the basic precursor pathways for triterpenoid (B12794562) synthesis. uoa.gr
Metabolic Engineering and Optimization : Fine-tuning the engineered microorganism to maximize the yield of this compound. This can involve upregulating precursor supply, optimizing enzyme expression, and eliminating competing metabolic pathways. nih.gov
This approach not only provides a sustainable and scalable source of this compound for research and potential commercialization but also enables the production of novel analogues by introducing enzymes from other organisms to create new chemical diversity. oup.com
Development of Novel Research Tools and Probes Based on this compound Structure
A significant gap in this compound research is the lack of specific tools to study its interactions in a cellular context. While its effect on the dopamine receptor is known, its other potential binding partners remain unidentified. researchgate.net A key future direction is the development of chemical probes based on the this compound structure. acs.org
By chemically modifying the this compound molecule to include a reporter tag—such as a fluorescent dye or an affinity handle like biotin (B1667282)—researchers can create powerful tools for chemical biology. These probes could be used for:
Target Identification : Using affinity-tagged probes to "pull down" binding partners from cell lysates, which can then be identified using mass spectrometry.
Fluorescence Microscopy : Visualizing the subcellular localization of this compound using fluorescently-tagged probes, providing clues about its site of action.
Mechanism of Action Studies : Using probes to study how this compound interacts with its targets in real-time within living cells.
The synthesis of such probes is a challenging but essential step to move beyond phenotypic observations and uncover the precise molecular mechanisms underlying the bioactivity of this compound. acs.org
Bridging Basic Research Findings to Pre-Translational Studies for this compound
Currently, research on this compound is in the basic discovery phase. To realize its potential therapeutic value, a concerted effort is needed to bridge these initial findings to pre-translational studies. This involves a systematic process of validation and characterization in increasingly complex biological models.
Future research must move beyond simple in vitro binding assays and cell line studies. A potential roadmap for pre-translational development includes:
Advanced In Vitro Models : Testing this compound and its most promising analogues in more sophisticated models, such as co-cultures, organoids, or 3D cell cultures, that better mimic human tissue environments.
Animal Model Validation : Based on its known D1 antagonism and the cytotoxic potential of related saponins, evaluating the efficacy of this compound in relevant animal models of neurological disorders (e.g., Parkinson's disease, schizophrenia) or specific cancers.
Pharmacokinetic Profiling : Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its behavior in a whole organism, which is critical for assessing its drug-like potential.
These studies are crucial for generating the robust data package needed to justify any future progression toward clinical development.
Collaborative Research Opportunities for this compound Investigation
The multifaceted research required to fully elucidate the potential of this compound cannot be accomplished by a single research group or discipline. Progress will depend on establishing robust, interdisciplinary collaborations. mdpi.comengineering.org.cn The complexity of natural product research, from isolation to potential clinical application, necessitates a team-science approach. researchgate.net
Future advancement in the field requires fostering partnerships between:
Natural Product Chemists : For the isolation and structural elucidation of this compound and its natural analogues from Gleditsia species. bjmu.edu.cn
Synthetic Organic Chemists : To develop methods for the total synthesis of this compound and to create novel analogues and chemical probes. openaccessjournals.com
Pharmacologists and Cell Biologists : To design and conduct biological assays to determine the activity, potency, and mechanism of action.
Computational Biologists and Bioinformaticians : To analyze omics data, model protein-ligand interactions, and manage the large datasets generated. uninet.edu
Biochemical Engineers : To lead efforts in synthetic biology and metabolic engineering for scalable production. oup.com
Funding agencies and research institutions can facilitate this by creating opportunities for collaborative grants, consortia, and shared research platforms that bring together experts from diverse fields to tackle the challenges and unlock the opportunities presented by this compound. wellcomecollection.orgneh.govarc.gov.au
Q & A
Q. What methodologies are recommended for the initial identification and quantification of Gleditsioside F in plant extracts?
To identify and quantify this compound, researchers should employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This method allows for precise detection by comparing retention times, accurate mass, and MS/MS fragmentation patterns with authenticated standards. Structural validation can be enhanced using reference data from prior studies, such as supplementary tables and figures detailing saponin profiles . For reproducibility, ensure instrument calibration and include raw data in appendices, with processed data in the main text to support key findings .
Q. What are the optimal extraction techniques for isolating this compound from Gleditsia sinensis?
Solvent extraction (e.g., ethanol or methanol) is commonly used, with parameters optimized for yield and purity. Factors such as solvent polarity, temperature, and extraction time should be systematically tested. Post-extraction, purification via column chromatography or preparative HPLC is recommended. Methodological rigor requires reporting solvent ratios, equipment specifications, and validation through triplicate experiments to address variability .
Q. How should researchers design experiments to assess the cytotoxicity of this compound in vitro?
Use established cell lines (e.g., cancer cells) and include positive/negative controls. Dose-response curves should span physiologically relevant concentrations, with viability assays (e.g., MTT or Annexin V staining) conducted in triplicate. Statistical analysis (e.g., ANOVA) must account for batch effects, and raw data should be archived to facilitate meta-analyses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from differences in compound purity, experimental models, or dosage regimens. To address this:
- Perform orthogonal assays (e.g., gene expression profiling alongside phenotypic assays) to validate mechanisms.
- Replicate studies using standardized protocols, ensuring batch-to-batch consistency via HPLC-MS purity checks (>95%) .
- Apply meta-analysis techniques to reconcile divergent findings, explicitly reporting confidence intervals and effect sizes .
Q. What experimental designs are suitable for elucidating the biosynthetic pathway of this compound?
Combine transcriptomics (RNA-Seq) with gene silencing (e.g., CRISPR/Cas9) in Gleditsia sinensis tissues to identify candidate enzymes (e.g., cytochrome P450s, glycosyltransferases). Validate hypotheses using heterologous expression in model systems (e.g., Nicotiana benthamiana). Data must include negative controls and statistical validation (e.g., qRT-PCR for gene expression) .
Q. How can researchers integrate multi-omics data to study the ecological role of this compound in plant-defense mechanisms?
- Metabolomics: Profile saponin accumulation under stress (e.g., herbivory, pathogens) using LC-MS.
- Transcriptomics: Correlate this compound levels with defense-related gene clusters.
- Bioinformatics: Use tools like KEGG pathway analysis to map biosynthetic and signaling networks. Ensure datasets are deposited in public repositories (e.g., NCBI SRA) for reproducibility .
Methodological Frameworks
What criteria should guide the formulation of research questions on this compound’s pharmacological potential?
Apply the FINER framework:
- Feasible: Align with available resources (e.g., HPLC-MS access, plant material).
- Interesting: Address gaps, such as its anti-inflammatory mechanisms versus other triterpenoids.
- Novel: Explore understudied applications (e.g., neuroprotection).
- Ethical: Adhere to institutional guidelines for in vivo studies.
- Relevant: Link to broader goals, such as drug discovery for chronic diseases .
Q. How should researchers structure a manuscript reporting new findings on this compound?
- Results: Present processed data in tables/figures, avoiding redundancy with raw data (archived in supplements) .
- Discussion: Contrast findings with prior work, explicitly addressing limitations (e.g., in vitro-to-in vivo extrapolation) .
- Experimental Section: Detail protocols sufficiently for replication, citing established methods (e.g., "HPLC-MS was performed as described in [16]") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
